molecular formula C19H20N4O2S B3551654 N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3551654
M. Wt: 368.5 g/mol
InChI Key: KGUYGVPLNVGOHT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide is 368.13069707 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)20-17(24)11-26-19-21-18(22-23-19)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYGVPLNVGOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S, with a molecular weight of 394.4 g/mol. The compound features a triazole ring that contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC20H22N6O3S
Molecular Weight394.4 g/mol
IUPAC NameThis compound
InChI KeyUIDSEKCQFTYPBS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety can inhibit specific enzymes and receptors involved in disease processes. For instance, triazoles are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Anticancer Activity

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For example, sulfanyltriazoles have shown promise in inhibiting cancer cell proliferation in various studies. In one study, compounds similar to this compound demonstrated efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating potent activity .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial effects. The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes it a candidate for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A synthesized triazole derivative showed an IC50 value of 6.2 μM against HCT-116 colon cancer cells .
  • Antimicrobial Testing : Compounds were tested against various bacterial strains and exhibited significant growth inhibition compared to standard antibiotics .
  • Inflammation Model : In vivo studies demonstrated reduced edema in animal models treated with triazole derivatives compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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